(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride
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Overview
Description
(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound that features a thiophene ring and a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents such as trifluoromethyl iodide.
Amination: The phenyl ring is then aminated using methods such as reductive amination or nucleophilic substitution.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of (3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Trifluoromethyl Phenylamines: Compounds with trifluoromethyl groups attached to phenyl rings but lacking the thiophene ring.
Uniqueness
Structural Features: The combination of a thiophene ring and a trifluoromethyl group attached to a phenyl ring makes this compound unique.
Reactivity: Its unique structure imparts distinct reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C12H11ClF3NS |
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Molecular Weight |
293.74 g/mol |
IUPAC Name |
[3-thiophen-2-yl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H10F3NS.ClH/c13-12(14,15)10-5-8(7-16)4-9(6-10)11-2-1-3-17-11;/h1-6H,7,16H2;1H |
InChI Key |
IIWLKOCNELNUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)CN)C(F)(F)F.Cl |
Origin of Product |
United States |
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